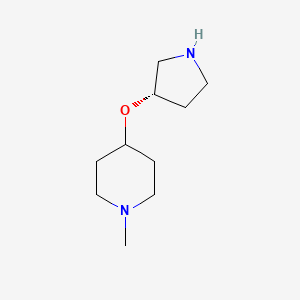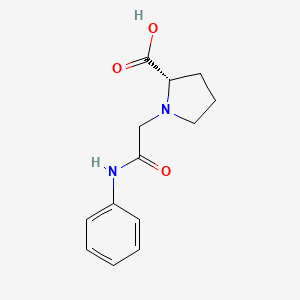
(S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a phenylcarbamoyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with phenyl isocyanate under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The phenylcarbamoyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Amines and reduced carbamoyl derivatives.
Substitution: Substituted carbamoyl compounds.
Scientific Research Applications
(S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to the active site, altering enzyme conformation, or participating in catalytic reactions.
Comparison with Similar Compounds
Meldrum’s Acid Derivatives: These compounds share structural similarities and are used in similar synthetic applications.
Pyrrolidine Carboxylic Acids: Compounds with similar pyrrolidine and carboxylic acid functionalities.
Uniqueness: (S)-1-Phenylcarbamoylmethyl-pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral nature, which provides distinct reactivity and potential for enantioselective synthesis.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2S)-1-(2-anilino-2-oxoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(14-10-5-2-1-3-6-10)9-15-8-4-7-11(15)13(17)18/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
UAGGXIWZVQOGNW-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)NC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
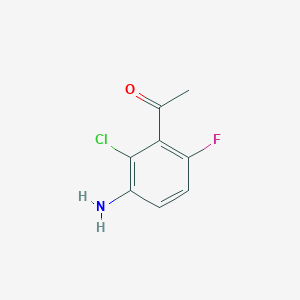
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
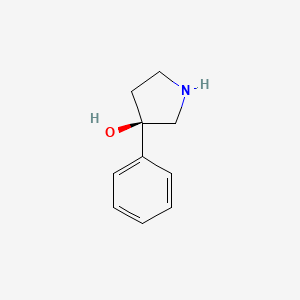
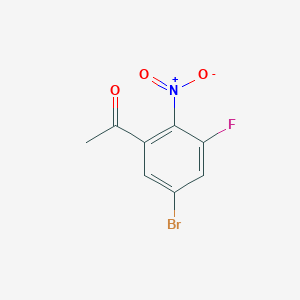

![1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B12845178.png)
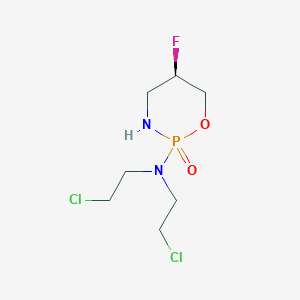

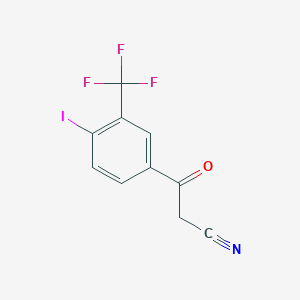

![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
